molecular formula C9H16O3 B12109050 (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene

Cat. No.: B12109050
M. Wt: 172.22 g/mol
InChI Key: SNRXLUZYBRTVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene is a chiral organic compound characterized by the presence of hydroxyl groups and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce hydroxyl groups at specific positions.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or reagents to ensure the desired (S)-configuration.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,3-Bis(hydroxymethyl)-1-(2-hydroxyethyl)-1-cyclopentene involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-[2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol

InChI

InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2

InChI Key

SNRXLUZYBRTVHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1CO)CO)CCO

Origin of Product

United States

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